Cas no 1105210-28-3 (N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide)

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-fluorophenoxyethyl group and a nitro moiety at the para position. This structure confers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the electron-withdrawing nitro group and the fluorinated aromatic ring enhances reactivity, making it suitable for further functionalization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and other transformations. The compound is typically characterized by high purity and stability under standard storage conditions, supporting its use in precision chemical applications.
N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide structure
1105210-28-3 structure
Product Name:N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide
CAS No:1105210-28-3
MF:C16H15FN2O4
MW:318.299707651138
CID:6064534
PubChem ID:30865886
Update Time:2025-08-05

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide
    • AKOS024511984
    • N-(2-(4-fluorophenoxy)ethyl)-3-methyl-4-nitrobenzamide
    • VU0646041-1
    • 1105210-28-3
    • F5526-0196
    • Inchi: 1S/C16H15FN2O4/c1-11-10-12(2-7-15(11)19(21)22)16(20)18-8-9-23-14-5-3-13(17)4-6-14/h2-7,10H,8-9H2,1H3,(H,18,20)
    • InChI Key: ZXKAOILOEPBQPX-UHFFFAOYSA-N
    • SMILES: C(NCCOC1=CC=C(F)C=C1)(=O)C1=CC=C([N+]([O-])=O)C(C)=C1

Computed Properties

  • Exact Mass: 318.10158513g/mol
  • Monoisotopic Mass: 318.10158513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 84.2Ų

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Additional information on N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide

Professional Introduction to N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide (CAS No. 1105210-28-3)

N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by the CAS number 1105210-28-3, belongs to a class of molecules that exhibit promising properties for further development in medicinal chemistry. The presence of a 4-fluorophenoxy moiety and a 3-methyl-4-nitrobenzamide core suggests that this molecule may possess characteristics suitable for various therapeutic applications, particularly in the realm of drug discovery and development.

The chemical structure of N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide is characterized by its intricate arrangement of functional groups, which includes an amide bond, an ether linkage, and both aromatic and nitro substituents. The 4-fluorophenoxy group is known for its ability to modulate the electronic properties of adjacent aromatic rings, thereby influencing the compound's reactivity and binding affinity. Additionally, the 3-methyl-4-nitrobenzamide moiety contributes to the molecule's overall stability and solubility, making it a viable candidate for further pharmacological investigation.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced bioavailability and metabolic stability. The incorporation of a fluorine atom into pharmaceutical molecules often leads to improved pharmacokinetic profiles, which is a critical factor in drug development. The 4-fluorophenoxy group in N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide aligns with this trend, as fluorine substitution can enhance the compound's binding affinity to biological targets. This feature makes it an attractive scaffold for designing novel therapeutic agents.

The nitro group in the 3-methyl-4-nitrobenzamide moiety also plays a crucial role in determining the compound's chemical behavior. Nitro groups are known for their ability to participate in redox reactions, which can be exploited for various pharmacological purposes. For instance, nitroaromatic compounds have been investigated for their potential in treating neurological disorders, inflammation, and even cancer. The presence of this functional group in N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide suggests that it may exhibit similar therapeutic effects or serve as a precursor for more complex drug molecules.

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and functional group transformations. The precise control of reaction conditions is essential to ensure high yield and purity, which are critical for pharmaceutical applications. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and flow chemistry, have been employed to optimize the synthesis process and improve scalability.

The potential biological activity of N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide has been explored through various computational and experimental studies. Computational modeling has been used to predict the compound's binding affinity to different biological targets, such as enzymes and receptors. These studies have provided valuable insights into the molecule's pharmacological properties and have helped guide further experimental investigations.

In vitro studies have demonstrated that N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide exhibits promising activity against certain disease-related targets. For example, preliminary data suggest that this compound may inhibit the activity of specific enzymes involved in cancer progression or modulate signaling pathways associated with inflammation. These findings have generated interest in exploring its potential as a lead compound for drug development.

The integration of cutting-edge technologies into drug discovery has significantly enhanced the efficiency and effectiveness of identifying novel therapeutic agents. High-throughput screening (HTS) techniques have been particularly valuable in evaluating the biological activity of large libraries of compounds, including N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide. HTS allows researchers to rapidly assess thousands of molecules for their potential therapeutic effects, thereby accelerating the drug development process.

The role of medicinal chemistry in optimizing lead compounds into viable drugs cannot be overstated. Structural modifications based on computational predictions and experimental data are essential for improving potency, selectivity, and pharmacokinetic properties. The development of N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide exemplifies this iterative process, where initial findings guide subsequent synthetic efforts to enhance its therapeutic potential.

The future prospects for N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide are promising, given its unique chemical structure and potential biological activities. Further research is needed to fully elucidate its mechanism of action and explore its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in advancing this compound from a laboratory curiosity to a clinical candidate.

In conclusion, N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide (CAS No. 1105210-28-3) represents an intriguing molecule with significant potential in pharmaceutical research. Its complex structure, characterized by the presence of a 4-fluorophenoxy group and a 3-methyl-4-nitrobenzamide core, positions it as a valuable scaffold for developing novel therapeutic agents. Ongoing studies aimed at understanding its biological activity and optimizing its pharmacological properties hold promise for future medical applications.

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